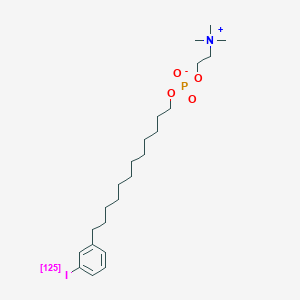
12-(m-Iodophenyl)dodecyl phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(m-Iodophenyl)dodecyl phosphocholine (Iod-12) is a synthetic phospholipid that has been widely used in scientific research. It is a lipid molecule that contains a hydrophobic tail and a hydrophilic head, making it an ideal component for cell membranes. Iod-12 has been used in various research fields, including cancer research, drug delivery systems, and membrane protein studies.
Wirkmechanismus
12-(m-Iodophenyl)dodecyl phosphocholine works by disrupting the structure of cell membranes. The hydrophobic tail of 12-(m-Iodophenyl)dodecyl phosphocholine interacts with the hydrophobic region of the membrane, while the hydrophilic head interacts with the hydrophilic region of the membrane. This disrupts the integrity of the membrane, leading to cell death.
Biochemische Und Physiologische Effekte
12-(m-Iodophenyl)dodecyl phosphocholine has been shown to have both biochemical and physiological effects. Biochemically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a crucial role in the inflammatory response. Physiologically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and increase the permeability of cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 12-(m-Iodophenyl)dodecyl phosphocholine in lab experiments is its ability to disrupt cell membranes. This makes it a useful tool for studying the structure and function of membrane proteins. However, one of the limitations of using 12-(m-Iodophenyl)dodecyl phosphocholine is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine. One area of research is the development of new drug delivery systems using 12-(m-Iodophenyl)dodecyl phosphocholine. Another area of research is the study of the interactions between 12-(m-Iodophenyl)dodecyl phosphocholine and membrane proteins. Additionally, research can be done to optimize the synthesis method of 12-(m-Iodophenyl)dodecyl phosphocholine to increase its yield and purity.
Conclusion
In conclusion, 12-(m-Iodophenyl)dodecyl phosphocholine is a synthetic phospholipid that has been widely used in scientific research. It has been shown to have various applications in cancer research, drug delivery systems, and membrane protein studies. It works by disrupting the structure of cell membranes, leading to cell death. While it has advantages in lab experiments, its toxicity can limit its use in certain experiments. There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine, including the development of new drug delivery systems and the study of its interactions with membrane proteins.
Synthesemethoden
12-(m-Iodophenyl)dodecyl phosphocholine is synthesized by reacting 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with iodine and N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction produces 12-(m-Iodophenyl)dodecyl phosphocholine with a yield of around 60%. The purity of 12-(m-Iodophenyl)dodecyl phosphocholine can be increased by using column chromatography.
Wissenschaftliche Forschungsanwendungen
12-(m-Iodophenyl)dodecyl phosphocholine has been used in various scientific research applications. One of the main applications is in cancer research. 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been used as a tool for studying the structure and function of membrane proteins, which play a crucial role in various cellular processes.
Eigenschaften
CAS-Nummer |
144796-42-9 |
|---|---|
Produktname |
12-(m-Iodophenyl)dodecyl phosphocholine |
Molekularformel |
C23H42INO4P+ |
Molekulargewicht |
551.5 g/mol |
IUPAC-Name |
12-(3-(125I)iodanylphenyl)dodecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2 |
InChI-Schlüssel |
VOFGDAZEYNICAF-UHFFFAOYSA-O |
Isomerische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)[125I] |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
Synonyme |
12-(3-iodophenyl)dodecyl phosphocholine 12-(m-iodophenyl)dodecyl phosphocholine NM 324 NM-324 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




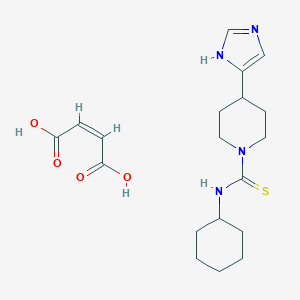


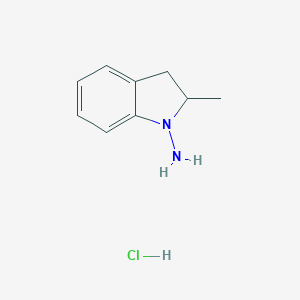
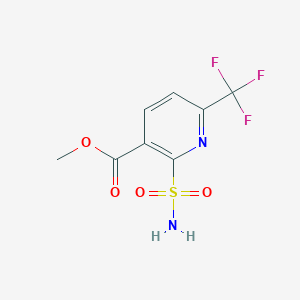

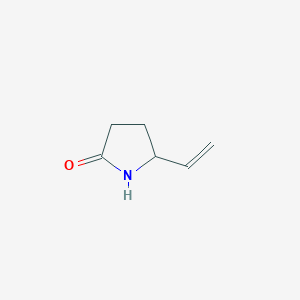
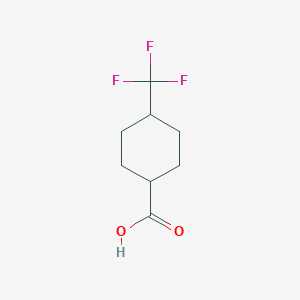
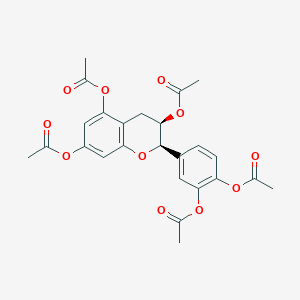


![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)
